molecular formula C21H15N5 B2829341 2-Benzotriazol-2-yl-6-methyl-4-phenyl-quinazoline CAS No. 328076-63-7

2-Benzotriazol-2-yl-6-methyl-4-phenyl-quinazoline

Cat. No.: B2829341
CAS No.: 328076-63-7
M. Wt: 337.386
InChI Key: MBNKJUMMHQHMJS-UHFFFAOYSA-N
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Description

2-Benzotriazol-2-yl-6-methyl-4-phenyl-quinazoline is a heterocyclic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial applications. The unique structure of this compound imparts it with specific physicochemical properties that make it valuable for research and practical applications.

Mechanism of Action

Mode of Action

It is known that benzotriazole derivatives, in general, have been used as ultraviolet absorbers . They function by absorbing UV radiation and converting it into thermal heat , which can prevent degradation of materials .

Pharmacokinetics

It is known that the compound is insoluble in water , which may affect its bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Benzotriazol-2-yl-6-methyl-4-phenyl-quinazoline. For instance, its UV-absorbing properties suggest that light exposure could affect its function . Additionally, its insolubility in water suggests that the compound’s action may be influenced by the presence of other solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzotriazol-2-yl-6-methyl-4-phenyl-quinazoline typically involves the reaction of benzotriazole with appropriate quinazoline derivatives. One common method includes the use of 1H-benzotriazole as a starting material, which is then reacted with 6-methyl-4-phenylquinazoline under specific conditions to yield the desired product . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper salts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures consistent quality in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Benzotriazol-2-yl-6-methyl-4-phenyl-quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride; conditionssolvent such as ethanol or tetrahydrofuran (THF).

    Substitution: Nucleophiles like amines, thiols; conditionssolvents like DMF or DMSO, catalysts like palladium or copper salts.

Major Products

The major products formed from these reactions include quinazoline N-oxides, reduced quinazoline derivatives, and substituted quinazoline compounds, depending on the specific reaction and conditions used.

Scientific Research Applications

2-Benzotriazol-2-yl-6-methyl-4-phenyl-quinazoline has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzotriazol-2-yl-6-methyl-4-phenyl-quinazoline is unique due to its specific quinazoline structure, which imparts distinct physicochemical properties and biological activities. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

2-(benzotriazol-2-yl)-6-methyl-4-phenylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5/c1-14-11-12-17-16(13-14)20(15-7-3-2-4-8-15)23-21(22-17)26-24-18-9-5-6-10-19(18)25-26/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNKJUMMHQHMJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N4N=C5C=CC=CC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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